molecular formula C8H8F4N2O2 B3016035 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1005586-13-9

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B3016035
CAS No.: 1005586-13-9
M. Wt: 240.158
InChI Key: NELRRJQUCQJLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a chemical compound with the molecular formula C8H8F4N2O2 and a molecular weight of 240.15 g/mol . This compound features a pyrazole ring substituted with difluoromethyl groups at positions 3 and 5, and a propanoic acid moiety at position 1. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the reaction of 3,5-bis(difluoromethyl)-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and pharmacological properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl groups and the pyrazole ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[3,5-bis(difluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F4N2O2/c1-3(8(15)16)14-5(7(11)12)2-4(13-14)6(9)10/h2-3,6-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELRRJQUCQJLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=CC(=N1)C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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